molecular formula C10H7ClN2O2 B12908095 2-Chloro-n-hydroxyquinoline-3-carboxamide CAS No. 88518-90-5

2-Chloro-n-hydroxyquinoline-3-carboxamide

Cat. No.: B12908095
CAS No.: 88518-90-5
M. Wt: 222.63 g/mol
InChI Key: UCGZOENZDJZDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n-hydroxyquinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-hydroxyquinoline-3-carboxamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are used to enhance yield and purity while reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with enhanced or modified biological activities, such as improved antimicrobial or anticancer properties .

Scientific Research Applications

2-Chloro-n-hydroxyquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-n-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases or interact with DNA to exert its anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxamide: Known for its antimicrobial properties.

    4-Hydroxy-2-quinolone: Exhibits antifungal and anticancer activities.

    Naphthamide derivatives: Show potent antitubercular activity.

Uniqueness

2-Chloro-n-hydroxyquinoline-3-carboxamide stands out due to its unique combination of a chlorine atom and a hydroxy group on the quinoline ring, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

CAS No.

88518-90-5

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-chloro-N-hydroxyquinoline-3-carboxamide

InChI

InChI=1S/C10H7ClN2O2/c11-9-7(10(14)13-15)5-6-3-1-2-4-8(6)12-9/h1-5,15H,(H,13,14)

InChI Key

UCGZOENZDJZDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.